

1,4-Diiodo-2,3,5,6-tetramethylbenzene physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,4-Diiodo-2,3,5,6-tetramethylbenzene

Cat. No.: B1352252

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of 1,4-Diiodo-2,3,5,6-tetramethylbenzene

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1,4-diiodo-2,3,5,6-tetramethylbenzene**, a key aromatic compound in various fields of chemical research. Designed for researchers, scientists, and professionals in drug development, this document compiles essential data, detailed experimental protocols, and visualizations to facilitate its application in the laboratory.

Core Physical and Chemical Properties

1,4-Diiodo-2,3,5,6-tetramethylbenzene, also known as 3,6-diiododurene, is a symmetrically substituted aromatic halide. Its rigid and sterically hindered structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures.

Table 1: Physical and Chemical Properties of **1,4-Diiodo-2,3,5,6-tetramethylbenzene**

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₂ I ₂	[1][2]
Molecular Weight	386.01 g/mol	[1][2]
Appearance	White to almost white crystalline powder	
Melting Point	136.0 - 141.0 °C	
Boiling Point	343.2 °C at 760 mmHg (Predicted)	
CAS Registry Number	3268-21-1	[2]
Purity	>95.0% (GC)	
Synonyms	3,6-Diiododurene, Diiododurene	[2]

Experimental Protocols

Synthesis of 1,4-Diiodo-2,3,5,6-tetramethylbenzene from Durene

A common and effective method for the synthesis of **1,4-diiodo-2,3,5,6-tetramethylbenzene** is the direct iodination of durene (1,2,4,5-tetramethylbenzene). The following protocol is adapted from a well-established Organic Syntheses procedure.[1]

Materials:

- Durene (1,2,4,5-tetramethylbenzene)
- Periodic acid dihydrate (H₅IO₆)
- Iodine (I₂)
- Concentrated sulfuric acid (H₂SO₄)
- Glacial acetic acid

- Deionized water

Procedure:

- In a 200-mL three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine 13.4 g (0.101 mole) of durene, 4.56 g (0.0215 mole) of periodic acid dihydrate, and 10.2 g (0.0402 mole) of iodine.^[1]
- Prepare a solution of 3 mL of concentrated sulfuric acid and 20 mL of water in 100 mL of glacial acetic acid. Add this solution to the reaction flask.^[1]
- Heat the resulting purple solution to 65–70 °C with continuous stirring. Maintain this temperature for approximately 1 hour, or until the characteristic purple color of iodine disappears.^[1]
- After the reaction is complete, dilute the mixture with approximately 250 mL of deionized water.
- Collect the resulting precipitate by vacuum filtration.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to remove any occluded iodine and other impurities.^[1]

Characterization

The synthesized **1,4-diiodo-2,3,5,6-tetramethylbenzene** can be characterized using standard analytical techniques to confirm its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be recorded to confirm the molecular structure. Due to the symmetry of the molecule, a single peak is expected for the four equivalent methyl groups in the ^1H NMR spectrum, and two distinct signals for the aromatic carbons and one for the methyl carbons in the ^{13}C NMR spectrum.
- Mass Spectrometry (MS): The molecular weight can be confirmed by mass spectrometry. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.
- Melting Point Analysis: The melting point of the purified product should be determined and compared with the literature value. A sharp melting point range indicates high purity.

Crystallographic Data

The crystal structure of **1,4-diiodo-2,3,5,6-tetramethylbenzene** has been determined by X-ray diffraction. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC).

Table 2: Crystallographic Data for **1,4-Diiodo-2,3,5,6-tetramethylbenzene**

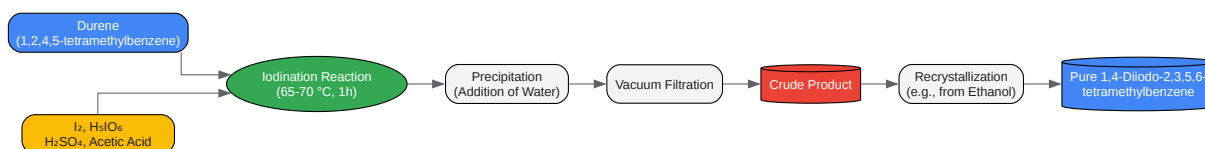
Parameter	Value	Reference
CCDC Number	219572	[3]
Associated Article DOI	10.1107/S0108270103012769	[3]

Researchers can access the detailed crystal structure information, including bond lengths, bond angles, and packing diagrams, from the CCDC database using the provided deposition number. This information is crucial for understanding the solid-state properties and intermolecular interactions of the compound.[\[4\]](#)

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **1,4-diiodo-2,3,5,6-tetramethylbenzene** from durene.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1,4-diiodo-2,3,5,6-tetramethylbenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scbt.com [scbt.com]
- 3. 1,4-Diiodo-2,3,5,6-tetramethylbenzene | C₁₀H₁₂I₂ | CID 5182526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Diiodo-2,3,5,6-tetramethylbenzene | 3268-21-1 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [1,4-Diiodo-2,3,5,6-tetramethylbenzene physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1352252#1-4-diiodo-2-3-5-6-tetramethylbenzene-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com